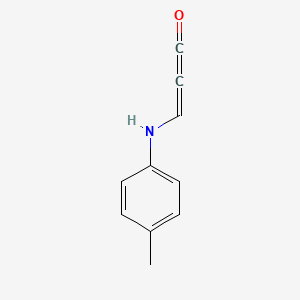

3-(4-Methylanilino)propadien-1-one

Description

Properties

CAS No. |

90368-04-0 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

InChI |

InChI=1S/C10H9NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h3-7,11H,1H3 |

InChI Key |

XWJWDCNNYXWPEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinctiveness arises from its combination of the propadienone moiety and para-substituted anilino group. Below is a comparative analysis with analogous compounds based on structural motifs and applications:

Substituent Effects on Anilino Derivatives

- Such derivatives may exhibit higher thermal stability but lower solubility in polar solvents compared to the methyl-substituted analog.

- 3-Anilinopropadien-1-one (unsubstituted): The absence of a para-substituent results in reduced steric hindrance, possibly enhancing intermolecular interactions in crystallization. However, the lack of electron-donating groups may limit its utility in reactions requiring activated aromatic systems.

Core Structure Variations

Comparisons with non-propadienone derivatives highlight the role of the allene ketone:

- 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1, ): This chromenone-based compound features a cyano group and an enamide, enabling applications in optical materials due to extended conjugation. The rigid chromenone core contrasts with the flexible allene in 3-(4-methylanilino)propadien-1-one, which may favor different reactivity pathways (e.g., [2+2] cycloadditions vs. nucleophilic attacks) .

- The propadienone derivative lacks such heteroatoms, limiting its metal-binding capacity but offering simplicity in synthetic routes .

Pharmaceutical Intermediates

- The phenol group facilitates alkylation reactions (e.g., with 2-chloromethylimidazoline), whereas the ketone in this compound may participate in condensation or nucleophilic additions .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility: The propadienone group’s reactivity makes this compound a candidate for constructing heterocycles via cycloadditions or ring-closing metathesis. Its methyl group may stabilize transition states in such reactions compared to bulkier substituents.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Methylanilino)propadien-1-one?

Methodological Answer:

- Reaction Conditions : Use p-toluidine and maleic anhydride as starting materials under controlled anhydrous conditions. Solvent selection (e.g., acetone or isopropyl alcohol) significantly impacts yield and purity. A solvent ratio of 4:3 (isopropyl alcohol:acetone) minimizes byproducts and maximizes crystallinity .

- Purification : Recrystallization in polar aprotic solvents improves purity. Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of p-toluidine to anhydride) and maintain temperatures between 60–80°C to avoid decomposition .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction data collected at 293 K (Cu-Kα radiation) refined using SHELXL-2018/3 for anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Spectroscopy :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1540 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ ~190 ppm) .

Q. How can solubility profiles of this compound be determined experimentally?

Methodological Answer:

- Solvent Screening : Test solubility in water, DMSO, acetone, and isopropyl alcohol. The compound is insoluble in water but dissolves in polar aprotic solvents.

- Quantitative Analysis : Use gravimetric methods or UV-Vis spectroscopy at λ_max ≈ 260 nm. Tabulate results (e.g., solubility in acetone: 12.7 mg/mL at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Data Validation : Use the WinGX suite to cross-check R-factor consistency (target R₁ < 0.05). SHELXL’s TWIN command handles twinning artifacts in high-symmetry space groups .

- Discrepancy Analysis : Compare anisotropic displacement parameters (ADPs) across multiple datasets. Apply restraints to bond lengths/angles if ADPs diverge (>3σ) due to thermal motion .

Q. What methodological approaches are recommended for analyzing the reaction kinetics of this compound?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enol-keto tautomerism). Fit data to pseudo-first-order models.

- Activation Parameters : Calculate ΔG‡ and Eₐ via Eyring and Arrhenius plots using rate constants at 25–60°C. Solvent effects (e.g., dielectric constant) must be standardized .

Q. How can anisotropic displacement parameters be accurately modeled in crystallographic studies of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.